![molecular formula C14H20 B14402412 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene CAS No. 87482-35-7](/img/structure/B14402412.png)
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[5.5]undecane framework, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the propan-2-ylidene group adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)spiro[5One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This method provides a straightforward route to the desired spirocyclic structure under mild conditions.
Industrial Production Methods
While specific industrial production methods for 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the propan-2-ylidene group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated spirocyclic compounds.
科学的研究の応用
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene has several scientific research applications:
作用機序
The mechanism of action of 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, its role as a kinase inhibitor suggests that it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can disrupt signaling pathways involved in inflammation and other cellular processes.
類似化合物との比較
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar core structure but different functional groups.
2,4-Dimethyl-3-aza-spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile: A derivative with additional nitrogen atoms and nitrile groups.
Uniqueness
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
87482-35-7 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
3-propan-2-ylidenespiro[5.5]undeca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-12(2)13-6-10-14(11-7-13)8-4-3-5-9-14/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChIキー |
ANVNCVKZVRJIBU-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C=CC2(CCCCC2)C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


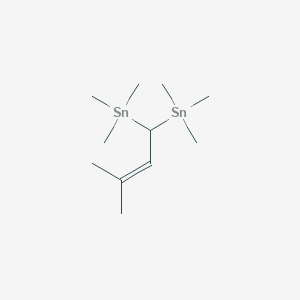
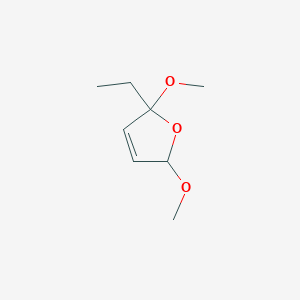
![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)

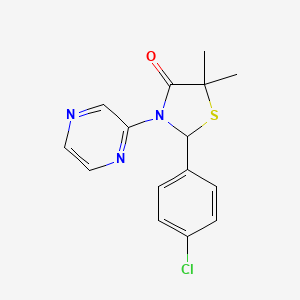

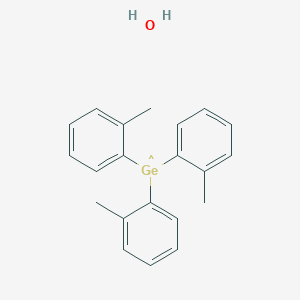

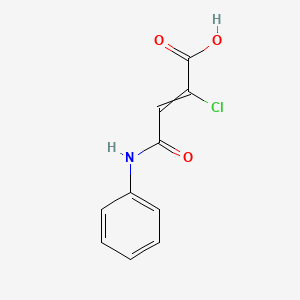
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
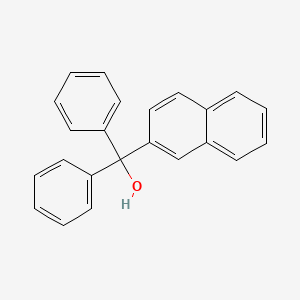
![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
